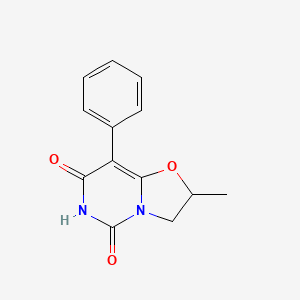![molecular formula C19H13BrN2O3 B12923001 8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-63-9](/img/structure/B12923001.png)
8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Indol-3-yl)methyl)-8-bromo-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methyl)-8-bromo-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the quinoline moiety. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Quinoline Formation: The brominated indole is then coupled with a quinoline precursor, often through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-((1H-Indol-3-yl)methyl)-8-bromo-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-methanol derivatives.
Substitution: Formation of azido or thiol-substituted quinoline derivatives.
科学的研究の応用
2-((1H-Indol-3-yl)methyl)-8-bromo-3-hydroxyquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoline moieties can bind to active sites, modulating the activity of these targets. For example, the compound may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the quinoline structure.
8-Bromoquinoline-4-carboxylic acid: Contains the quinoline structure but lacks the indole moiety.
Quinoline-4-carboxylic acid: Similar quinoline structure without the bromine and indole groups.
Uniqueness
2-((1H-Indol-3-yl)methyl)-8-bromo-3-hydroxyquinoline-4-carboxylic acid is unique due to the combination of indole and quinoline moieties, along with the presence of bromine and hydroxyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
924634-63-9 |
|---|---|
分子式 |
C19H13BrN2O3 |
分子量 |
397.2 g/mol |
IUPAC名 |
8-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13BrN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25) |
InChIキー |
IMFBQTGPQZPLSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)Br)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
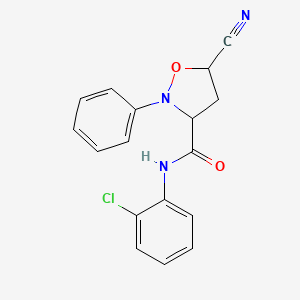
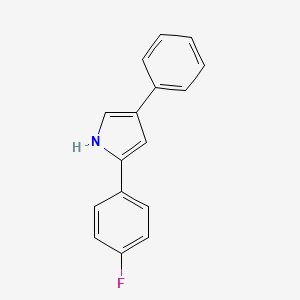
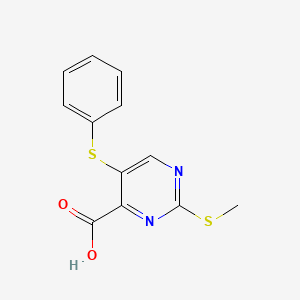
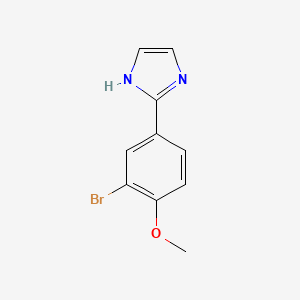
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)

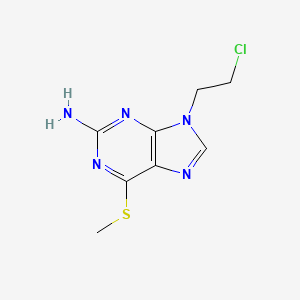
![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)

![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)
